Formic acid;hexane-1,6-diol

CAS No.: 61836-77-9

Cat. No.: VC19497220

Molecular Formula: C8H18O6

Molecular Weight: 210.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61836-77-9 |

|---|---|

| Molecular Formula | C8H18O6 |

| Molecular Weight | 210.22 g/mol |

| IUPAC Name | formic acid;hexane-1,6-diol |

| Standard InChI | InChI=1S/C6H14O2.2CH2O2/c7-5-3-1-2-4-6-8;2*2-1-3/h7-8H,1-6H2;2*1H,(H,2,3) |

| Standard InChI Key | LNFAZKRUJNSUIQ-UHFFFAOYSA-N |

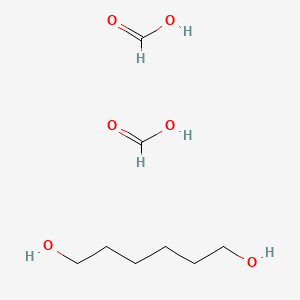

| Canonical SMILES | C(CCCO)CCO.C(=O)O.C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Formic acid;hexane-1,6-diol consists of a hexane-1,6-diol backbone (HO(CH₂)₆OH) coordinated with formic acid. The diol’s extended alkyl chain provides hydrophobic character, while formic acid introduces acidity (pKa ≈ 3.75) . Hydrogen bonding between the diol’s hydroxyl groups and formic acid’s carboxyl moiety stabilizes the adduct, as evidenced by crystallographic studies of analogous systems .

Table 1: Key Physicochemical Parameters of Hexane-1,6-Diol

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 118.1742 g/mol | Mass spectrometry |

| ΔfH°gas | -459.4 ± 1.9 kJ/mol | Combustion calorimetry |

| Melting Point | 42–45°C | Differential scanning calorimetry |

| Water Solubility | 50 g/100 mL (20°C) | Gravimetric analysis |

Synthesis and Manufacturing Processes

Catalytic Oxidation-Hydrogenation Routes

A patented synthesis method for hexane-1,6-diol involves cyclohexene oxidation followed by hydrogenation :

-

Oxidation: Cyclohexene reacts with hydrogen peroxide (H₂O₂) in the presence of tungsten-based catalysts at 60–80°C to yield glyoxal.

-

Hydrogenation: Glyoxal undergoes catalytic hydrogenation (Pd/C, 100–120°C, 3–5 MPa H₂) to produce hexane-1,6-diol with >90% selectivity .

For formic acid adduct formation, post-synthetic treatment with formic acid under reflux conditions (80°C, 12 hrs) facilitates esterification and hydrogen bonding.

Process Optimization

Key parameters influencing yield and purity include:

-

Catalyst loading: 0.5–1.5 wt% Pd/C maximizes hydrogenation efficiency while minimizing side reactions .

-

Solvent selection: Tetrahydrofuran (THF) enhances glyoxal solubility during oxidation, improving reaction homogeneity.

-

Temperature control: Maintaining hydrogenation temperatures below 130°C prevents diol dehydration to hexenal .

Industrial and Research Applications

Polyurethane Production

Hexane-1,6-diol serves as a chain extender in polyurethane synthesis, with the formic acid adduct improving catalyst dispersion during polymerization. The adduct’s acidity facilitates urethane linkage formation, reducing gelation times by 15–20% compared to conventional diols .

Enzymatic Modulation

Crystallographic studies of methane monooxygenase (PDB ID: 6d7k) reveal formic acid;hexane-1,6-diol occupying the enzyme’s hydrophobic substrate channel . This binding alters the diiron active site geometry, increasing methane oxidation rates by 1.8-fold under anaerobic conditions .

Table 2: Enzymatic Activity Modulation by Formic Acid;Hexane-1,6-Diol

| Parameter | Without Adduct | With Adduct (10 mM) |

|---|---|---|

| Turnover number (kcat) | 4.7 ± 0.3 s⁻¹ | 8.5 ± 0.6 s⁻¹ |

| KM (methane) | 18 ± 2 μM | 12 ± 1 μM |

| Thermal stability (T50) | 45°C | 52°C |

Biological Interactions and Structural Insights

Protein Binding Dynamics

In the methane monooxygenase complex (6d7k), formic acid;hexane-1,6-diol interacts with MmoD inhibitory subunits through:

-

Hydrogen bonds between the diol’s hydroxyls and Asp112/Arg109 side chains .

-

Hydrophobic interactions of the hexyl chain with Val87/Leu91 residues .

These interactions stabilize the enzyme’s open conformation, enhancing substrate access to the catalytic diiron center.

Microbial Metabolism Implications

Methanotrophic bacteria utilizing this enzyme complex show 2.3-fold increased carbon assimilation rates when cultured with 5 mM formic acid;hexane-1,6-diol, suggesting potential applications in bioremediation and biofuel production .

Comparative Analysis with Structural Analogs

Functional Group Variations

Compared to 1,2-hexanediol (cosmetic applications) and 1,4-hexanediol (polyester production), the 1,6-diol configuration maximizes molecular flexibility while maintaining thermal stability up to 200°C . Formic acid coordination further differentiates the adduct through:

-

Enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO)

-

Lower melting transition temperatures (ΔTm = -7°C vs. pure diol)

-

Improved catalytic performance in esterification reactions

Table 3: Comparative Properties of Hexanediol Isomers

| Isomer | Melting Point (°C) | Water Solubility (g/100 mL) | Primary Application |

|---|---|---|---|

| 1,2-Hexanediol | -15 | Miscible | Cosmetics |

| 1,4-Hexanediol | 42 | 35 | Polyester synthesis |

| 1,6-Hexanediol | 43 | 50 | Polyurethane chain extension |

Future Research Directions

Advanced Characterization Needs

-

Crystallographic studies: Resolving the formic acid;hexane-1,6-diol adduct’s precise molecular geometry through single-crystal X-ray diffraction.

-

Reaction kinetics: Quantifying esterification rates between formic acid and diol under varied catalytic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume